REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[O:4][C:5]([CH2:11]O)=[C:6]([OH:10])[C:7](=[O:9])[CH:8]=1.Cl>[Zn].O>[CH3:11][C:5]1[O:4][C:3]([CH2:2][OH:1])=[CH:8][C:7](=[O:9])[C:6]=1[OH:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1OC(=C(C(C1)=O)O)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve at 70° C
|
Type
|
ADDITION
|
Details
|
was dropwise added to the mixture over an hour
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for an hour
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were taken out by filtration
|
Type
|
WASH
|
Details
|
washed with a small quantity of chilled water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(C=C(O1)CO)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |